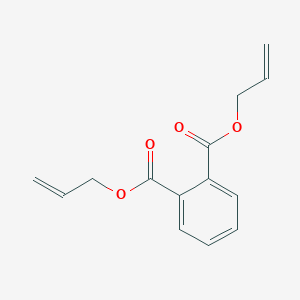
Diallyl phthalate
Cat. No. B118094
Key on ui cas rn:
143318-73-4
M. Wt: 246.26 g/mol
InChI Key: QUDWYFHPNIMBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07078448B2
Procedure details


0.2 g of defoamer and 12 g of Fixapret COC were added to and mixed with a solution of 47 g of polyvinyl alcohol in 600 g of water. The mixture was heated to about 80° C. About 90% of a catalyst solution of 1.3 g of ammonium persulfate in 6 g of water were then added and the mixture was homogenized for about 5 minutes. A mixture of 460 g of vinyl acetate and 10 g of dibutyl phthalate was then added over a period of about 3.5 to 4 hours so that the temperature stayed between 82 and 88° C. After the monomer mixture had been added, the remaining catalyst solution was added and the reaction mixture was stirred for about 1 hour at a temperature of about 90° C. The solids content was then adjusted to about 55%. After the dispersion had cooled to a temperature of about 35 to about 40° C., 15 g of dibutyl phthalate were added. The product thus obtained had a pH of 4.2 and a viscosity (5/2120) of 44,000 cps.
[Compound]
Name
polyvinyl alcohol
Quantity
47 g
Type
reactant
Reaction Step One





[Compound]
Name
( 5/2120 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
ammonium persulfate
Quantity
1.3 g
Type
reactant
Reaction Step Five

[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five


Name
Identifiers


|
REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].C(OC=C)(=O)C.[C:19]([O:34][CH2:35][CH2:36][CH2:37]C)(=[O:33])[C:20]1[C:21](=[CH:29][CH:30]=[CH:31][CH:32]=1)[C:22]([O:24][CH2:25][CH2:26][CH2:27]C)=[O:23]>O>[C:22]([O:24][CH2:25][CH:26]=[CH2:27])(=[O:23])[C:21]1[C:20](=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:19]([O:34][CH2:35][CH:36]=[CH2:37])=[O:33] |f:0.1.2|
|
Inputs


Step One
[Compound]
|
Name
|
polyvinyl alcohol
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
460 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)OCCCC)=CC=CC1)(=O)OCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)OCCCC)=CC=CC1)(=O)OCCCC
|
Step Four
[Compound]
|
Name
|
( 5/2120 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
ammonium persulfate
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was homogenized for about 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
0.2 g of defoamer and 12 g of Fixapret COC were added to and
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added over a period of about 3.5 to 4 hours so that the temperature
|
|
Duration
|
3.75 (± 0.25) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stayed between 82 and 88° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the monomer mixture had been added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remaining catalyst solution was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for about 1 hour at a temperature of about 90° C
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product thus obtained
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
